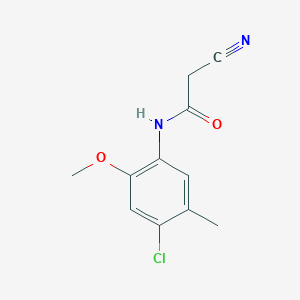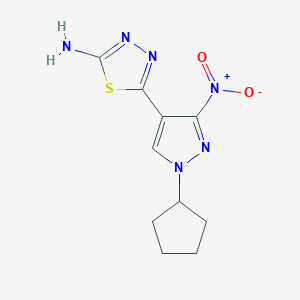
5-(1-Cyclopentyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Cyclopentyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine, commonly known as CPNPT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CPNPT belongs to the class of thiadiazole derivatives, which have shown promising results in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of CPNPT is not fully understood. However, studies have shown that CPNPT inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting the activity of COX-2, CPNPT reduces inflammation and pain. CPNPT has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects
CPNPT has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. CPNPT has also been shown to induce apoptosis in cancer cells, which can potentially lead to the development of new cancer therapies. Additionally, CPNPT has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using CPNPT in lab experiments is its high purity, which can be achieved through recrystallization from ethanol. CPNPT is also relatively easy to synthesize, which makes it an attractive compound for research. However, one limitation of using CPNPT in lab experiments is its low solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are several potential future directions for research on CPNPT. One area of interest is the development of new anti-inflammatory and analgesic therapies based on the structure of CPNPT. Additionally, CPNPT has shown potential as a treatment for neurodegenerative diseases, and further research in this area could lead to the development of new therapies for these conditions. Finally, the anti-cancer properties of CPNPT warrant further investigation, and future research could lead to the development of new cancer therapies.
Synthesis Methods
The synthesis method of CPNPT involves the reaction of 3-nitro-1H-pyrazole-4-carboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting product is then reacted with cyclopentanone in the presence of sodium ethoxide to obtain CPNPT. The purity of CPNPT can be increased by recrystallization from ethanol.
Scientific Research Applications
CPNPT has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. CPNPT has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
5-(1-cyclopentyl-3-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2S/c11-10-13-12-9(19-10)7-5-15(6-3-1-2-4-6)14-8(7)16(17)18/h5-6H,1-4H2,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQGZVYXSBTLMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
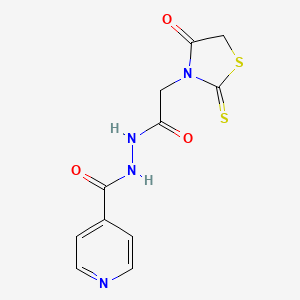



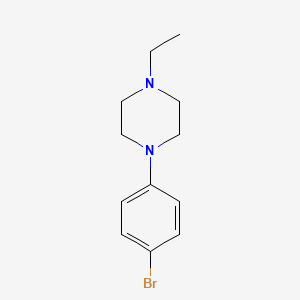

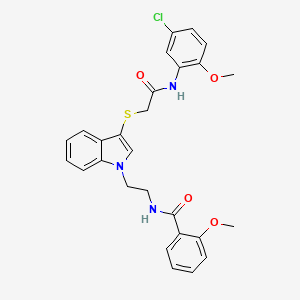
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2354244.png)
